molecular formula C11H20N2O3 B13340825 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Cat. No.: B13340825
M. Wt: 228.29 g/mol
InChI Key: HANLTDKEUFYPHP-UHFFFAOYSA-N
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Description

2-(4-Morpholinopiperidin-1-yl)acetic acid is a compound that features a morpholine ring fused with a piperidine ring, connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinopiperidin-1-yl)acetic acid typically involves the reaction of morpholine and piperidine derivatives under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often involve hydrogenation, cyclization, and cycloaddition reactions to form the desired compound.

Industrial Production Methods

Industrial production of 2-(4-Morpholinopiperidin-1-yl)acetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Morpholinopiperidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Morpholinopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinopiperidin-1-yl)acetic acid is unique due to the combination of the morpholine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

2-(4-morpholin-4-ylpiperidin-1-yl)acetic acid

InChI

InChI=1S/C11H20N2O3/c14-11(15)9-12-3-1-10(2-4-12)13-5-7-16-8-6-13/h10H,1-9H2,(H,14,15)

InChI Key

HANLTDKEUFYPHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC(=O)O

Origin of Product

United States

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